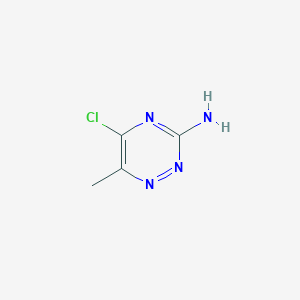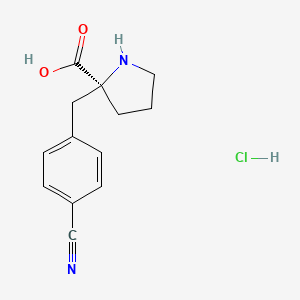
(S)-2-(4-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Descripción general
Descripción
“(S)-2-(4-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride” is a chemical compound . The pyrrolidine ring, a five-membered nitrogen heterocycle, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of derivatives of this compound can start from S-proline via a chloroacetylation followed by an amidation of its carboxylate group .Molecular Structure Analysis
The pyrrolidine ring in this compound contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also increases three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Chemical Reactions Analysis
The pyrrolidine ring can be constructed from different cyclic or acyclic precursors, or it can be functionalized if preformed . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Aplicaciones Científicas De Investigación
Chemical Synthesis and Characterization
Compounds with structural similarities to "(S)-2-(4-Cyanobenzyl)pyrrolidine-2-carboxylic acid hydrochloride" are frequently explored in synthetic chemistry for their potential as intermediates in the synthesis of complex molecules. For example, methodologies involving pyrrolidine derivatives highlight the versatility of these compounds in constructing pharmacologically relevant structures. Techniques such as nucleophilic addition and cyclization reactions are common for generating a diverse array of pyrrolidine-containing compounds, which are essential in medicinal chemistry for the development of new therapeutic agents (Ruano, Alemán, & Cid, 2006).
Catalysis and Material Science
In catalysis and material science, pyrrolidine derivatives can act as ligands or catalysts themselves. Their unique chemical properties enable the development of novel catalytic systems or materials with specific functionalities. The exploration of such compounds in material science could lead to advancements in areas like energy storage, sensors, and photovoltaics. However, detailed applications specific to "this compound" in these fields were not directly found in the search results.
Biochemical and Pharmaceutical Research
While the direct biomedical applications of "this compound" were not highlighted, compounds structurally related to pyrrolidine are often the subject of biochemical and pharmaceutical research. They may serve as building blocks for drug development, given their presence in a wide range of bioactive molecules. Research often focuses on modifying these structures to explore their biological activity against various diseases, including cancer, infectious diseases, and neurological disorders (Ikuta et al., 1987).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
(2S)-2-[(4-cyanophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2.ClH/c14-9-11-4-2-10(3-5-11)8-13(12(16)17)6-1-7-15-13;/h2-5,15H,1,6-8H2,(H,16,17);1H/t13-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZWUBEORFJKGPW-ZOWNYOTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)(CC2=CC=C(C=C2)C#N)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@](NC1)(CC2=CC=C(C=C2)C#N)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50661605 | |
| Record name | 2-[(4-Cyanophenyl)methyl]-D-proline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50661605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1217606-18-2 | |
| Record name | 2-[(4-Cyanophenyl)methyl]-D-proline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50661605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



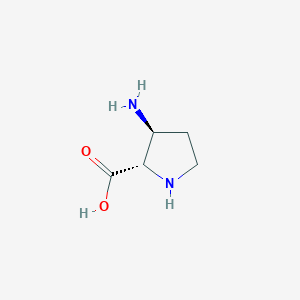
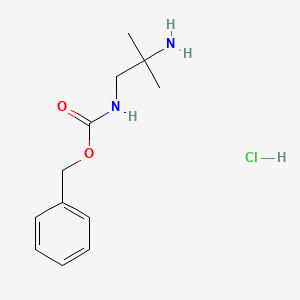
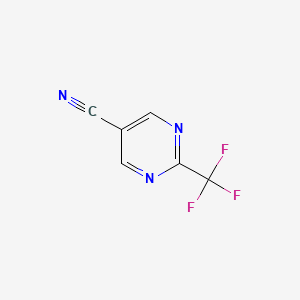
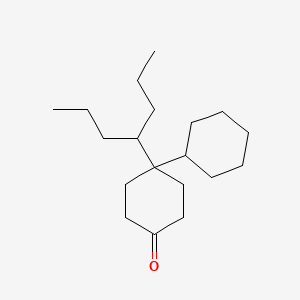

![Methyl 3-bromo-6-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine-2-carboxylate](/img/structure/B1500161.png)
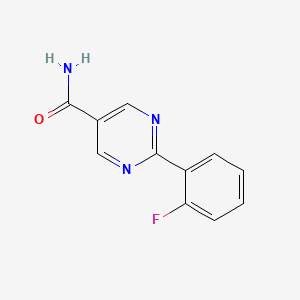
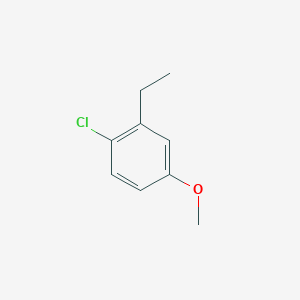
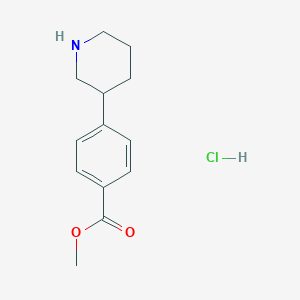
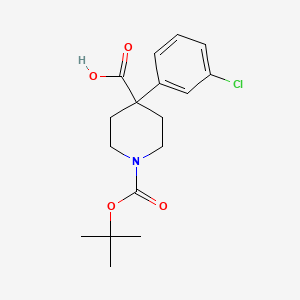
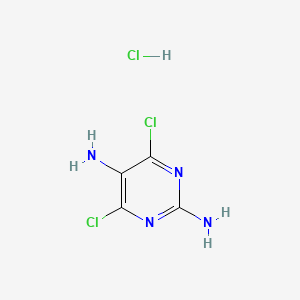
![Ethyl 1-[(benzylamino)methyl]cyclopropane-1-carboxylate](/img/structure/B1500174.png)
